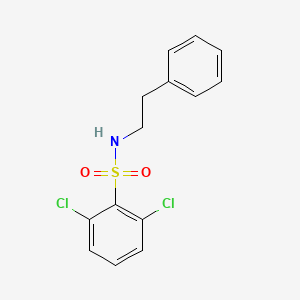

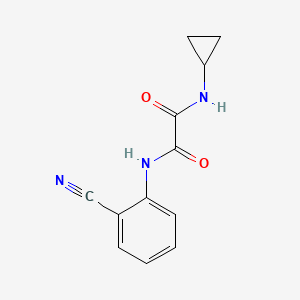

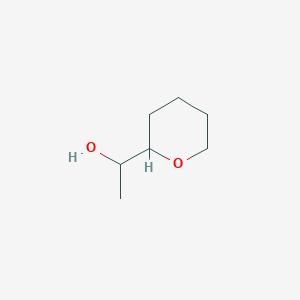

![molecular formula C11H10N2O2 B2802734 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 176307-98-5](/img/structure/B2802734.png)

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 176307-98-5. It has a molecular weight of 202.21 . It is typically stored at room temperature and has a purity of 95%. It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is 1S/C11H10N2O2/c14-11(15)9-8-3-1-2-6-13(8)12-10(9)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,15) . This indicates the molecular structure of the compound .Physical And Chemical Properties Analysis

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 202.21 .Applications De Recherche Scientifique

Synthesis and Tautomerism Studies : Research has shown that derivatives of pyrazolo[1,5-a]pyridine can be synthesized and undergo various chemical reactions. For instance, 2-Hydroxypyrazolo[1,5-a]pyridine undergoes nitrosation, nitration, and bromination at specific positions. Such compounds have shown the presence of predominant tautomeric species in solutions, which is significant in understanding their chemical behavior (Ochi et al., 1976).

Antitrypanosomal Activity : Some derivatives of pyrazolo[1,5-a]pyrimidine, which are structurally related to 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid, exhibit antitrypanosomal activity. This makes them of pharmaceutical interest, particularly in the development of treatments against certain parasitic diseases (Abdelriheem et al., 2017).

Inhibition of A1 Adenosine Receptors : A study on 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters, which are closely related to 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid, found that some compounds exhibit high affinity and selectivity toward the A1 receptor subtype. This finding is crucial for developing potential therapies targeting specific adenosine receptors (Manetti et al., 2005).

Supramolecular Synthons in Crystal Engineering : The X-ray crystal structures of some pyrazinecarboxylic acids, similar in structure to 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid, have been studied to understand the occurrence of specific supramolecular synthons. These findings are valuable for future crystal engineering strategies, especially in designing molecular assemblies (Vishweshwar et al., 2002).

Cyclocondensation Reactions for Compound Synthesis : Research has also focused on the cyclocondensation reactions of 3-substituted 5-aminopyrazoles with arylidenepyruvic acids to form pyrazolo[3,4-b]pyridine-6-carboxylic acids. These studies provide insights into the mechanistic aspects of synthesizing related compounds (Chebanov et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

2-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)9-8-3-1-2-6-13(8)12-10(9)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPDUEBJANEYPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3C=CC=CC3=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

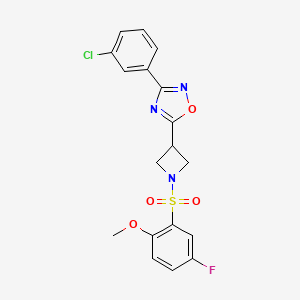

![2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide](/img/structure/B2802657.png)

![2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide](/img/structure/B2802658.png)

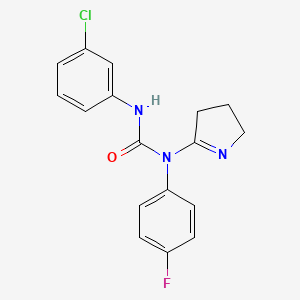

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2802667.png)

![N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

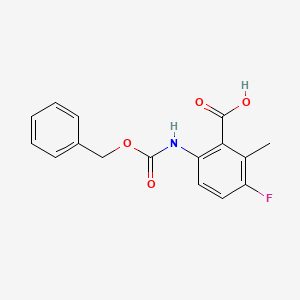

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2802672.png)